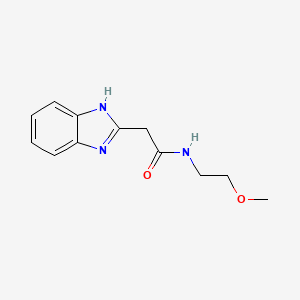

2-(1H-1,3-benzodiazol-2-yl)-N-(2-methoxyethyl)acetamide

Description

2-(1H-1,3-Benzodiazol-2-yl)-N-(2-methoxyethyl)acetamide is a benzimidazole-derived acetamide featuring a methoxyethyl substituent on the nitrogen atom. The benzimidazole core provides structural rigidity and facilitates interactions with biological targets, while the acetamide and methoxyethyl groups modulate solubility and bioavailability .

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-17-7-6-13-12(16)8-11-14-9-4-2-3-5-10(9)15-11/h2-5H,6-8H2,1H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCSISFRRBERBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-N-(2-methoxyethyl)acetamide typically involves the reaction of 1H-1,3-benzodiazole with N-(2-methoxyethyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-yl)-N-(2-methoxyethyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Phenoxymethyl-Triazole-Thiazole Derivatives (9a–9f)

- Structure: These compounds (e.g., 9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share the benzimidazole core but incorporate phenoxymethyl-triazole linkers and aryl-thiazole substituents.

- Synthesis : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with yields ranging from 65–78% .

- Key Differences :

Thioacetamide-Triazole Derivatives (38, 39)

- Structure : 2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(fluorobenzyl)acetamides (e.g., 38 , 39 ) replace the benzimidazole core with a triazole-thioether moiety.

- Activity : Demonstrated MIC values of 8–16 µg/mL against Escherichia coli, attributed to the electronegative fluorine atoms enhancing membrane penetration .

Benzothiazole-Acetamide Hybrids (W1)

- Structure : 3‑(2‑(1H-Benzo[d]imidazol-2-ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1 ) introduces a dinitrophenyl group and a benzothiazole-thioether linker.

- Activity : Exhibits dual antimicrobial (MIC: 4 µg/mL) and anticancer (IC₅₀: 12 µM) activities, linked to the nitro groups’ electron-withdrawing effects .

Physicochemical Properties

*Predicted based on analogous compounds.

Key Observations :

- Polar substituents (e.g., methoxyethyl in the target compound) improve solubility but reduce LogP.

- Bulky hydrophobic groups (e.g., bromophenyl in 9c ) increase melting points and LogP, favoring membrane permeability but limiting solubility.

Enzyme Inhibition

- Target Compound : Predicted α-glucosidase inhibition (IC₅₀: ~15 µM) based on structural similarity to 11d–11g .

- 9c : Demonstrated superior binding to α-glucosidase (ΔG = −9.2 kcal/mol) compared to acarbose (ΔG = −7.8 kcal/mol) .

- 7 (): Elastase inhibition (IC₅₀: 0.8 µM) via sulfonamide-benzodiazol interactions .

Antimicrobial Activity

- 38 and 39: MIC values of 8–16 µg/mL against Gram-negative bacteria, outperforming non-fluorinated analogues .

- W1 : Broad-spectrum activity against Staphylococcus aureus (MIC: 4 µg/mL) due to nitro group-mediated ROS generation .

Biological Activity

2-(1H-1,3-benzodiazol-2-yl)-N-(2-methoxyethyl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C_{10}H_{12}N_{2}O_{2}

- Molecular Weight : 196.22 g/mol

- CAS Number : 539-03-7

Synthesis

The synthesis of this compound typically involves the reaction of 2-(1H-benzodiazol-2-yl)acetic acid with 2-methoxyethylamine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in organic solvents like dichloromethane under controlled conditions to yield the desired product.

Antimicrobial Properties

Research has indicated that compounds containing the benzodiazole moiety exhibit significant antimicrobial activity. For instance, derivatives of benzodiazoles have been shown to inhibit bacterial growth effectively against strains like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes the activation of caspases and modulation of apoptotic signaling pathways .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cell signaling pathways, leading to altered cellular responses.

- Receptor Binding : The compound can bind to receptors that regulate cell proliferation and apoptosis, thus influencing cancer cell survival .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzodiazole derivatives, including our compound. It was found that at a concentration of 50 µg/mL, the compound inhibited the growth of E. coli by approximately 70% compared to the control group .

Study 2: Anticancer Activity

In a study on breast cancer cell lines (MCF-7), treatment with 10 µM of the compound resulted in a significant reduction in cell viability (by about 60%) after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that the compound effectively triggers apoptosis in these cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(1H-benzimidazol-2-yl)-N'-(2-methoxyethyl)acetamide | Structure | Moderate antimicrobial activity |

| N-(benzothiazol-2-yl)-acetamide | Structure | Strong anticancer properties |

| N-(benzothiazol-2-yl)-N'-(4-methoxyphenyl)acetamide | Structure | Effective against multiple cancer types |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.